3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
CAS No.: 2549027-10-1
Cat. No.: VC11849973
Molecular Formula: C24H21FN2O3S
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549027-10-1 |
|---|---|
| Molecular Formula | C24H21FN2O3S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 3-[2-[N-(cyclobutylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
| Standard InChI | InChI=1S/C24H21FN2O3S/c1-29-21-11-5-8-16-12-17(23(28)30-22(16)21)19-14-31-24(26-19)27(13-15-6-4-7-15)20-10-3-2-9-18(20)25/h2-3,5,8-12,14-15H,4,6-7,13H2,1H3 |
| Standard InChI Key | XWMBMIXLDLMWKO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4CCC4)C5=CC=CC=C5F |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4CCC4)C5=CC=CC=C5F |
Introduction
The compound 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic molecule featuring a chromenone core, modified with a methoxy group at the 8-position and a thiazole moiety attached through an amino linkage to a cyclobutylmethyl-2-fluorophenyl group at the 3-position. This intricate structure suggests potential for diverse biological activities and applications in medicinal chemistry.
Structural Features
-
Molecular Formula: The molecular formula of this compound is not explicitly provided in the available literature, but it can be inferred based on its structural components.
-
Molecular Weight: The molecular weight is approximately 436.5 g/mol, as reported for similar compounds.
-
Key Components:
-
Chromenone Core: Provides a basic framework for the compound.
-
Methoxy Group: Attached at the 8-position, contributing to the compound's polarity.
-
Thiazole Moiety: Linked via an amino group, which can participate in various chemical reactions.
-
Cyclobutylmethyl-2-fluorophenyl Group: Adds complexity and potential for biological interaction.
-
Synthesis
The synthesis of 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one likely involves multi-step organic synthesis techniques. While specific methods for this compound are not extensively documented, similar compounds often undergo reactions typical for aromatic rings and heterocycles, such as:
-
Condensation Reactions: To form the thiazole ring.
-
Nucleophilic Substitution: To attach the cyclobutylmethyl-2-fluorophenyl group.
-
Alkylation: To introduce the methoxy group at the 8-position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume